N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide
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Description
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
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Biological Activity
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₄O₂S
- Molecular Weight : 270.32 g/mol
This structure includes a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. This compound was evaluated for its cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
- In vitro studies demonstrated that it inhibits cell proliferation in several cancer types, including breast and lung cancers.
-
Case Studies :
- A study conducted on neuroblastoma and glioblastoma cell lines revealed that this compound exhibited significant cytotoxicity with an LC50 value in the nanomolar range, indicating potent antitumor activity compared to standard chemotherapeutics .
- Biodistribution studies in animal models showed favorable uptake in tumor tissues, suggesting its potential as a targeted therapy .
Antimicrobial Activity
The thiazole moiety is also recognized for its antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit activity against various bacterial strains.
- In Vitro Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion assays.
- Minimum inhibitory concentrations (MIC) were determined, indicating effective antibacterial activity at low concentrations.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the core structure can significantly impact potency and selectivity:
Modification | Effect on Activity |
---|---|
Dimethylcarbamoyl group | Enhances solubility and bioavailability |
Methyl substitution on thiazole | Increases binding affinity to biological targets |
Properties
IUPAC Name |
N,N,4-trimethyl-2-[(6-methylpyrazine-2-carbonyl)amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-7-5-14-6-9(15-7)11(19)17-13-16-8(2)10(21-13)12(20)18(3)4/h5-6H,1-4H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASWMLUZLVRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.